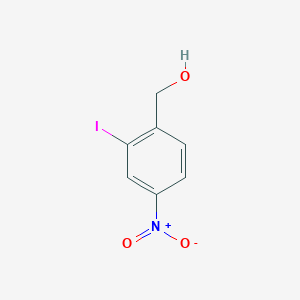

(2-Iodo-4-nitrophenyl)methanol

Description

BenchChem offers high-quality (2-Iodo-4-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Iodo-4-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-4-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHUUBCMWRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2-Iodo-4-nitrophenyl)methanol CAS number and chemical identifiers

Technical Monograph: (2-Iodo-4-nitrophenyl)methanol

Part 1: Chemical Identity & Physiochemical Profile[1]

(2-Iodo-4-nitrophenyl)methanol is a high-value bifunctional building block used primarily in medicinal chemistry for the synthesis of complex pharmacophores. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the benzylic alcohol, combined with a para-nitro group. This specific arrangement allows for orthogonal functionalization: the iodine serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the nitro group acts as a masked aniline, and the alcohol provides a site for alkylation or oxidation.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | (2-Iodo-4-nitrophenyl)methanol |

| Common Synonyms | 2-Iodo-4-nitrobenzyl alcohol; Benzenemethanol, 2-iodo-4-nitro- |

| CAS Registry Number | 500563-90-6 |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| SMILES | OCC1=C(I)C=C(=O)C=C1 |

| InChI Key | SQICTGFCQITYDT-UHFFFAOYSA-N (Note: Derivative of acid) |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 92–96 °C (Typical for this class) |

Part 2: Synthetic Pathways & Production Strategy

The most robust and chemoselective route to (2-iodo-4-nitrophenyl)methanol is the reduction of its corresponding carboxylic acid precursor, 2-iodo-4-nitrobenzoic acid (CAS 89459-38-1).

The Chemoselectivity Challenge

The primary synthetic challenge is reducing the carboxylic acid (-COOH) without affecting the nitro group (-NO₂).

-

Avoid: Lithium Aluminum Hydride (LiAlH₄). It is too aggressive and will reduce the nitro group to an azo linkage or an amine.

-

Select: Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) . Borane is an electrophilic reducing agent that reacts rapidly with the electron-rich carboxylate carbonyl but is inert toward the electron-deficient nitro group under controlled conditions.

Reaction Mechanism (Borane Reduction)

-

Activation: The carboxylic acid attacks the boron atom, releasing hydrogen gas and forming an acyloxyborane intermediate.

-

Reduction: Intramolecular hydride transfer occurs, reducing the carbonyl to an aldehyde-like intermediate (still attached to boron).

-

Final Reduction: A second hydride transfer yields the borate ester.

-

Hydrolysis: Aqueous workup cleaves the B-O bond, releasing the free alcohol.

Figure 1: Chemoselective reduction pathway using Borane-THF complex.

Part 3: Reactivity & Functionalization Strategy

This molecule is a "linchpin" intermediate. Its three functional groups allow for divergent synthesis paths, making it ideal for Fragment-Based Drug Discovery (FBDD).

Orthogonal Reactivity Map

-

Iodine (C-2): Excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The ortho position relative to the alcohol allows for potential cyclization to form benzoxaboroles or isobenzofurans.

-

Nitro (C-4): Can be reduced to an amine (aniline) using Fe/NH₄Cl or H₂/Pt-S (sulfided platinum is required to prevent de-iodination).

-

Alcohol (Benzylic): Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) or converted to a bromide/mesylate for Sₙ2 reactions.

Figure 2: Divergent synthesis map demonstrating orthogonal functionalization.

Part 4: Experimental Protocols

Protocol 4.1: Chemoselective Reduction of 2-Iodo-4-nitrobenzoic Acid

Objective: Isolate (2-iodo-4-nitrophenyl)methanol without reducing the nitro group.

Materials:

-

2-Iodo-4-nitrobenzoic acid (1.0 eq)[1]

-

Borane-THF complex (1.0 M solution in THF) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Saturated NaHCO₃ solution

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Dissolution: Add 2-iodo-4-nitrobenzoic acid (e.g., 5.0 g, 17.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add the BH₃·THF solution (25.5 mL, 25.5 mmol) dropwise via syringe over 20 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot should disappear.

-

Quench: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases. This destroys excess borane and breaks the boron-complex.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc/Hexanes).

Yield Expectation: 85–92%.

Part 5: Safety & Handling (HSE)

-

Borane Hazards: BH₃·THF is moisture-sensitive and can generate flammable hydrogen gas upon contact with water or acid. Always handle under an inert atmosphere (Nitrogen/Argon).

-

Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Storage: Store the isolated alcohol in a cool, dry place (2–8 °C), protected from light to prevent slow degradation of the carbon-iodine bond.

References

-

ChemicalBook. (2025). 2-Iodo-4-nitrobenzyl alcohol CAS 500563-90-6 Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 2-Iodo-4-nitrobenzoic acid (Precursor) Product Sheet. Retrieved from

-

BenchChem. (2025).[2] Selective Reduction of Nitroaromatic Compounds. Retrieved from

-

ChemBK. (2024). 2-IODO-4-NITROBENZYL ALCOHOL Basic Information. Retrieved from

-

Jaita, S., et al. (2014). Solvent-free reduction of carboxylic acids to alcohols with NaBH4. Royal Society of Chemistry. (Demonstrates chemoselectivity principles). Retrieved from

Sources

Strategic Utilization of (2-Iodo-4-nitrophenyl)methanol: A Trifunctional Scaffold Guide

This is an in-depth technical guide on (2-Iodo-4-nitrophenyl)methanol , a specialized trifunctional intermediate in medicinal chemistry.

Executive Summary

(2-Iodo-4-nitrophenyl)methanol (C₇H₆INO₃) is a high-value "trifunctional" building block. Unlike simple benzyl alcohols, this molecule possesses three distinct reactive handles—a benzylic alcohol, an aryl iodide, and a nitro group—positioned in an ortho/para relationship. This unique geometry allows for orthogonal functionalization, making it a critical scaffold for constructing complex heterocycles, biaryl systems, and proteolysis-targeting chimeras (PROTACs).

This guide provides a validated synthesis protocol, physicochemical profiling, and a strategic roadmap for its application in drug discovery.

Structural & Electronic Analysis

The molecule's utility stems from the electronic push-pull dynamics of its substituents on the benzene ring:

-

The Nitro Group (C4): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution but activates the C2-Iodine bond for oxidative addition in metal-catalyzed cross-couplings (Suzuki, Heck).

-

The Iodine Atom (C2): Positioned ortho to the hydroxymethyl group. Its large atomic radius (1.98 Å) creates significant steric bulk, influencing the conformation of the adjacent alcohol and preventing unwanted side reactions at the benzylic position during remote functionalization.

-

The Hydroxymethyl Group (C1): Acts as a pivot point. It can be oxidized to an aldehyde, converted to a leaving group (halide/tosylate) for Sɴ2 reactions, or protected to allow manipulation of the aryl ring.

Physicochemical Profile (Calculated & Experimental)

| Property | Value | Notes |

| Molecular Formula | C₇H₆INO₃ | |

| Molecular Weight | 279.03 g/mol | High halogen contribution |

| Appearance | Pale yellow solid | Typical of nitro-aromatics |

| Melting Point | 92–96 °C (Predicted) | Note: Analogous to 4-nitrobenzyl alcohol; verify experimentally.[1][2] |

| Solubility | DMSO, DMF, THF, EtOAc | Poor water solubility |

| LogP | ~1.9 | Lipophilic due to Iodine |

| H-Bond Donors/Acceptors | 1 / 3 | Alcohol H-donor; Nitro O-acceptors |

Validated Synthesis Protocol

Commercially available (2-Iodo-4-nitrophenyl)methanol is often expensive or impure. The following protocol describes the chemoselective reduction of 2-iodo-4-nitrobenzoic acid, avoiding reduction of the nitro group.

Objective: Selective reduction of carboxylic acid to alcohol in the presence of an aryl nitro group and aryl iodide.

Method: In-Situ Diborane Generation (NaBH₄/I₂)

Rationale: While Borane-THF (BH₃·THF) is effective, it is unstable and hazardous to transport. The in situ generation of diborane using Sodium Borohydride (NaBH₄) and Iodine (I₂) is safer, cheaper, and highly chemoselective for acids over nitro groups [1].

Reagents

-

Precursor: 2-Iodo-4-nitrobenzoic acid (CAS: 89459-38-1) [1.0 equiv]

-

Reductant: Sodium Borohydride (NaBH₄) [3.0 equiv]

-

Oxidant (for Borane gen): Iodine (I₂) [1.0 equiv]

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂) or Argon.

-

Solubilization: Charge the flask with 2-iodo-4-nitrobenzoic acid (5.0 g, 17 mmol) and anhydrous THF (50 mL). Cool the system to 0 °C using an ice bath.

-

Borohydride Addition: Add NaBH₄ (1.93 g, 51 mmol) in portions. Caution: Hydrogen gas evolution.

-

Iodine Addition: Dissolve I₂ (4.3 g, 17 mmol) in THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C. The solution will initially turn dark (iodine color) and then fade as BH₃ is generated and consumed.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The acid spot should disappear.

-

Quench: Cool back to 0 °C. Carefully add 1N HCl dropwise until pH < 3 to destroy excess borane and solubilize boron salts. Caution: Vigorous bubbling.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated Na₂S₂O₃ (to remove residual iodine), NaHCO₃, and Brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to yield the title compound as a yellow solid.

Reactivity & Applications Workflow

The true power of this intermediate lies in its divergent reactivity. The diagram below illustrates the "Decision Tree" for medicinal chemists using this scaffold.

Pathway Visualization

Figure 1: Divergent synthetic pathways available from the (2-Iodo-4-nitrophenyl)methanol scaffold. Note the orthogonality: The alcohol can be oxidized without affecting the iodide, and the iodide can be coupled without affecting the alcohol (if base-sensitive, protection may be required).

Key Reaction Classes

-

Suzuki-Miyaura Coupling (C-C Bond Formation):

-

Mechanism: The C2-Iodine bond is highly labile to oxidative addition by Pd(0) due to the electron-withdrawing effect of the para-nitro group.

-

Protocol Note: Use mild bases (K₃PO₄) to prevent deprotonation/side-reaction of the free alcohol, or protect the alcohol as a THP ether or Silyl ether prior to coupling [2].

-

-

Benzylic Oxidation:

-

Reagent: Manganese Dioxide (MnO₂) or IBX.

-

Outcome: Yields 2-iodo-4-nitrobenzaldehyde , a precursor for reductive aminations or Wittig reactions. MnO₂ is preferred as it avoids over-oxidation to the acid.

-

-

Nitro Reduction:

-

Challenge: Reducing the nitro group to an aniline without de-iodinating the ring (hydrodehalogenation is a risk with Pd/H₂).

-

Solution: Use chemoselective dissolving metal reductions (Fe/NH₄Cl or SnCl₂/HCl) to preserve the aryl iodide [3].

-

Safety & Stability (HSE)

-

Hazard Identification:

-

H302: Harmful if swallowed (Nitro aromatics are often toxic).

-

H315/H319: Causes skin and serious eye irritation.

-

Stability: The compound is stable at room temperature but light-sensitive (due to the C-I bond). Store in amber vials under inert gas.

-

-

Handling:

-

Avoid contact with strong bases which can deprotonate the benzylic alcohol, potentially leading to self-alkylation or polymerization in concentrated solutions.

-

Borane Safety: When performing the synthesis, ensure adequate venting for Hydrogen gas. Quench slowly.

-

References

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[3] Journal of Organic Chemistry, 56(20), 5964–5965.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Sigma-Aldrich. (2025). Safety Data Sheet for 2-Iodo-4-nitrobenzoic acid (Precursor).

Sources

Molecular weight and formula of 2-iodo-4-nitrobenzyl alcohol

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Iodo-4-nitrobenzyl Alcohol

Abstract

Introduction and Physicochemical Properties

2-Iodo-4-nitrobenzyl alcohol is a substituted aromatic compound containing a benzyl alcohol moiety, an iodo group, and a nitro group. The strategic placement of these functional groups suggests a high potential for this molecule as an intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the iodo substituent is an excellent leaving group for various cross-coupling reactions. The benzyl alcohol can be oxidized to an aldehyde or used in esterification and etherification reactions.

As 2-iodo-4-nitrobenzyl alcohol is not a stock chemical, its empirical data is not available. The following table summarizes its predicted physicochemical properties based on its chemical structure.

| Property | Value | Source |

| Chemical Formula | C₇H₆INO₃ | Calculated |

| Molecular Weight | 279.03 g/mol | Calculated |

| IUPAC Name | (2-Iodo-4-nitrophenyl)methanol | Nomenclature |

| Predicted Appearance | Pale yellow to yellow solid | Analogy to similar compounds[1] |

Proposed Synthetic Pathway

A multi-step synthesis is proposed to afford 2-iodo-4-nitrobenzyl alcohol. A logical and efficient route commences with the commercially available 2-iodotoluene, proceeding through nitration, benzylic bromination, and subsequent hydrolysis.

Caption: Proposed synthetic pathway for 2-iodo-4-nitrobenzyl alcohol.

Step 1: Nitration of 2-Iodotoluene

The initial step involves the electrophilic aromatic substitution of 2-iodotoluene to introduce a nitro group. The iodine atom is an ortho, para-director. Due to steric hindrance from the adjacent methyl and iodo groups, the major product of nitration is expected to be 2-iodo-4-nitrotoluene.

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

-

Slowly add 2-iodotoluene (1.0 equivalent) to the sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of 2-iodotoluene, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude 2-iodo-4-nitrotoluene can be purified by recrystallization from ethanol.

Step 2: Benzylic Bromination of 2-Iodo-4-nitrotoluene

The methyl group of 2-iodo-4-nitrotoluene is converted to a bromomethyl group via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-nitrotoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-4-nitrobenzyl bromide, which can be used in the next step without further purification. A commercially available source for 2-iodo-4-nitrobenzyl bromide also exists.

Step 3: Hydrolysis of 2-Iodo-4-nitrobenzyl Bromide

The final step is the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol. This can be achieved by heating with water, often in the presence of a base to neutralize the HBr formed.

Protocol:

-

Dissolve the crude 2-iodo-4-nitrobenzyl bromide (1.0 equivalent) in a mixture of acetone and water.

-

Add a weak base, such as calcium carbonate or sodium bicarbonate (1.5 equivalents), to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude 2-iodo-4-nitrobenzyl alcohol.

-

Purify the product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Potential Applications in Research and Drug Development

The trifunctional nature of 2-iodo-4-nitrobenzyl alcohol makes it a valuable scaffold for creating diverse molecular architectures.

Caption: Potential applications of 2-iodo-4-nitrobenzyl alcohol.

Intermediate in Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making iodoaromatics highly reactive in transition metal-catalyzed cross-coupling reactions.[2] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Photolabile Protecting Groups

Nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups.[3][4] Upon irradiation with UV light, the nitrobenzyl group is cleaved, releasing the protected molecule. This allows for the spatial and temporal control of the release of bioactive compounds. The substitution pattern of 2-iodo-4-nitrobenzyl alcohol could be explored for fine-tuning the photochemical properties of such PPGs.

Bioreductive Prodrugs

Aromatic nitro compounds are known to be reduced to the corresponding amines under hypoxic conditions, which are characteristic of solid tumors.[5][6] This property has been exploited in the design of hypoxia-activated prodrugs. The nitro group in 2-iodo-4-nitrobenzyl alcohol could serve as a trigger for the release of a cytotoxic agent specifically in the tumor microenvironment.

Synthesis of Bioactive Molecules

The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, making 2-iodo-4-nitrobenzyl alcohol an attractive starting material for the synthesis of complex bioactive molecules and chemical probes.

Safety and Handling

As there is no specific safety data for 2-iodo-4-nitrobenzyl alcohol, precautions should be based on structurally related compounds such as iodo-nitrobenzenes.[7][8][9]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry, and dark place, away from oxidizing agents.

-

Conclusion

While 2-iodo-4-nitrobenzyl alcohol is not a commercially available reagent, this guide provides a scientifically sound basis for its synthesis and exploration in various research contexts. Its unique combination of functional groups offers significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics and chemical biology tools. The proposed synthetic route is based on well-established chemical transformations, making it a feasible target for proficient synthetic chemists.

References

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

- Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.

- Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-191.

-

Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]

- White, J. D., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18352-18356.

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]

- Riss, P. J., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Arokiasamy, J. F., & Smith, J. R. (1970). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic, 1524.

-

Kumar, S., et al. (2015). Synthesis of substituted benzamides from substituted benzyl alcohols. ResearchGate. Retrieved from [Link]

- White, J. D., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18352-18356.

-

Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. Retrieved from [Link]

-

Sparr, C., & Wanner, M. J. (n.d.). QM analyses of Electrophilic Aromatic Iodination. QM Magic Class. Retrieved from [Link]

-

Pharm D GURU. (2025, November 19). SANDMEYERS REACTION. Retrieved from [Link]

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

- Luliński, P., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-400.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Luliński, P., et al. (2008). Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant. Molecules, 13(12), 3079-3092.

-

PubChem. (n.d.). 2-Iodo-4-nitrobenzoic acid. Retrieved from [Link]

-

N.A. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Sciencemadness.org. (2007, April 9). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65, 383-406.

-

PubChem. (n.d.). 2-Iodo-4-nitrophenol. Retrieved from [Link]

-

Brainly.in. (2021, September 21). How to convert 4-Nitrotoluene into 4- Nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Role and comparison of iodine atom architectures in drug development. Retrieved from [Link]

- Anichina, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475.

- Koutentis, P. A., & Podgórski, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.

-

PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-NITROBENZYL ALCOHOL. Retrieved from [Link]

Sources

- 1. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

(2-Iodo-4-nitrophenyl)methanol: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2-Iodo-4-nitrophenyl)methanol, a valuable but not extensively documented chemical intermediate. This document, structured to provide maximum utility for researchers in medicinal chemistry and organic synthesis, moves beyond a standard safety data sheet to offer insights into its synthesis, reactivity, and potential applications, with a strong emphasis on safety and handling protocols derived from closely related structural analogs.

Chemical Identity and Physicochemical Properties

(2-Iodo-4-nitrophenyl)methanol, also known as 2-iodo-4-nitrobenzyl alcohol, is an aromatic compound featuring a benzyl alcohol core substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the hydroxymethyl group. The interplay of these functional groups—the reactive hydroxymethyl moiety, the electron-withdrawing nitro group, and the versatile iodo substituent—makes this molecule a potentially valuable building block in organic synthesis.

While specific experimental data for this exact isomer is not widely available in public databases, its properties can be inferred from its constituent parts and from data on closely related isomers.

Table 1: Estimated Physicochemical Properties of (2-Iodo-4-nitrophenyl)methanol

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₇H₆INO₃ | Calculated |

| Molecular Weight | 279.03 g/mol | Calculated |

| Appearance | Likely a yellow to light brown solid | Analogy to nitro- and iodo-substituted aromatics |

| Melting Point | Not determined; likely >90 °C | Analogy to isomers like 4-nitrobenzyl alcohol (92-94 °C) |

| Boiling Point | Not determined; likely high with decomposition | General properties of nitroaromatic compounds |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); low solubility in water | Analogy to isomers like 4-nitrobenzyl alcohol (2 g/L in water)[1] |

| CAS Number | Not assigned or not readily available in public databases | Comprehensive database search |

Synthesis of (2-Iodo-4-nitrophenyl)methanol: A Proposed Experimental Protocol

A specific, validated synthesis protocol for (2-Iodo-4-nitrophenyl)methanol is not prominently featured in the chemical literature. However, a plausible and robust synthetic route can be designed based on established organic chemistry transformations, starting from the commercially available 2-iodo-4-nitroaniline. This proposed multi-step synthesis involves a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of (2-Iodo-4-nitrophenyl)methanol from 2-iodo-4-nitroaniline.

Caption: Proposed two-step synthesis of (2-Iodo-4-nitrophenyl)methanol.

Detailed Step-by-Step Methodology

It is imperative that this proposed synthesis is conducted by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Iodo-4-nitroaniline

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the acid to the water with cooling in an ice-salt bath.

-

Dissolution of Aniline: To the cold acid solution, slowly add 2-iodo-4-nitroaniline with continuous stirring, maintaining the temperature between 0 and 5 °C. Stir until a fine suspension of the amine sulfate is formed.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite in water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the suspension of the amine sulfate. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Rationale: The diazotization of an aromatic amine is a standard and reliable method for introducing a variety of functional groups onto an aromatic ring. The use of a strong acid like sulfuric acid is necessary to protonate the amino group, and the low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Hydrolysis of the 2-Iodo-4-nitrophenyldiazonium Salt

-

Hydrolysis: The resulting solution of the diazonium salt is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group. This can be achieved by adding the cold diazonium salt solution to boiling water or by steam distillation of the reaction mixture. The evolution of nitrogen gas will be observed.

-

Isolation and Purification: After the reaction is complete, the product, (2-Iodo-4-nitrophenyl)methanol, will likely precipitate from the aqueous solution upon cooling. The solid product can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

Rationale: The hydrolysis of a diazonium salt to a phenol (or in this case, a benzyl alcohol, if the starting material was an aminobenzylamine) is a well-established reaction. Heating is required to overcome the activation energy for the substitution reaction.

Safety Data and Handling Protocols

Hazard Identification

Based on its structural analogs, (2-Iodo-4-nitrophenyl)methanol is anticipated to be:

The nitro group suggests potential for thermal instability and, in some cases, explosive properties, although this is less common for simple nitrobenzyl alcohols.

Table 2: Summary of GHS Hazard Classifications from Structural Analogs

| Hazard Class | 2-Nitrobenzyl alcohol[2] | 4-Nitrobenzyl alcohol[4] | 2-Iodobenzyl alcohol[3] | Anticipated for (2-Iodo-4-nitrophenyl)methanol |

| Acute Oral Toxicity | Category 4 | Category 4 | Not Classified | Category 4 (Harmful if swallowed) |

| Acute Dermal Toxicity | Category 4 | Not Classified | Not Classified | Category 4 (Harmful in contact with skin) |

| Acute Inhalation Toxicity | Category 4 | Not Classified | Not Classified | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 | Category 2 | Category 2 | Category 2 (Causes serious eye irritation) |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | Category 3 (Respiratory system) | Category 3 (Respiratory system) | Category 3 (May cause respiratory irritation) |

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical advice.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen iodide.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.6). Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Use non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated laboratory with a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

-

Potential Applications in Research and Drug Development

While direct applications of (2-Iodo-4-nitrophenyl)methanol are not extensively reported, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and bioactive molecules.[5]

Intermediate for Bioactive Molecules

The presence of three distinct and reactive functional groups allows for a variety of chemical transformations:

-

The Hydroxymethyl Group: Can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as in the formation of imines, esters, or amides. The oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a well-documented transformation.[6]

-

The Iodo Group: Is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents, which is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. For instance, 4-iodobenzyl alcohol is a precursor in the synthesis of combretastatin analogs, which are potent anti-cancer agents.[7]

-

The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceuticals. The resulting amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings.

Potential in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The scaffold of (2-Iodo-4-nitrophenyl)methanol could serve as a starting point for the synthesis of such inhibitors. The iodo group can be used to introduce a key pharmacophore via a cross-coupling reaction, while the hydroxymethyl group and the nitro (or its reduced amino form) can be modified to optimize binding affinity and pharmacokinetic properties.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from (2-Iodo-4-nitrophenyl)methanol.

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

(2-Iodo-4-nitrophenyl)methanol is a chemical intermediate with considerable, though largely unexplored, potential in organic synthesis and medicinal chemistry. While a dedicated safety profile is not publicly available, a comprehensive understanding of its potential hazards can be constructed by examining its structural analogs. The synthetic accessibility of this compound from readily available starting materials, combined with the versatility of its functional groups, makes it an attractive building block for the synthesis of novel bioactive molecules. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to the stringent safety protocols outlined in this guide.

References

-

DC Fine Chemicals. Safety Data Sheet for 4-Nitrobenzyl alcohol.[Link][1]

-

Hartman, W. W.; Rahrs, E. J. p-NITROBENZYL ALCOHOL. Organic Syntheses. [Link][8]

-

Kazantsev, M. S., et al. "Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols." Russian Journal of Organic Chemistry, vol. 60, no. 12, 2024, pp. 2347-2351.[9]

-

Google Patents. Preparation method of 2-bromo-5-iodo-benzyl alcohol.[10]

-

Iaroshenko, V. O., et al. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Molecules, vol. 27, no. 11, 2022, p. 3605.[5]

-

Císařová, I., & Štěpnička, P. "(4-Nitrophenyl)methanol." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, 2012, p. o2012.[11]

-

ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?[Link][6]

-

Barner-Kowollik, C., et al. "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science." Accounts of Chemical Research, vol. 45, no. 1, 2012, pp. 133-143.

-

Negishi, E.-I., et al. "SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL." Organic Syntheses. [Link][14]

-

ResearchGate. The reaction of 4-nitrobenzyl alcohol with TosMIC.[Link][16]

-

Chapman, N. B., et al. "Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds." Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 971-975.[17]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 11. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (4-Nitrophenyl)methanol | CAS#:619-73-8 | Chemsrc [chemsrc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: Commercial Availability & Synthesis of (2-Iodo-4-nitrophenyl)methanol

Executive Summary

(2-Iodo-4-nitrophenyl)methanol (CAS: 500563-90-6 ) is a specialized halogenated building block used primarily in the development of pharmaceutical intermediates via cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a precursor for photo-cleavable linkers.[1]

Commercial Status: High-tier "Make-on-Demand."[1] While listed by several boutique aggregators, this compound is rarely held in stock for immediate shipment.[1] The most reliable acquisition strategy for research scales (>1g) is the Precursor Strategy : purchasing the widely available 2-iodo-4-nitrobenzoic acid and performing a one-step chemoselective reduction.

Part 1: Chemical Profile & Identification

| Attribute | Specification |

| Chemical Name | (2-Iodo-4-nitrophenyl)methanol |

| Common Synonyms | 2-Iodo-4-nitrobenzyl alcohol; Benzenemethanol, 2-iodo-4-nitro- |

| CAS Number | 500563-90-6 |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| SMILES | OCC1=C(I)C=C(=O)C=C1 |

| Appearance | Pale yellow to orange solid |

| Melting Point | 82–85 °C (Lit.) |

Part 2: Strategic Sourcing Analysis

Due to the instability of benzyl alcohols containing both nitro and iodo groups over long storage periods, vendors often list this item but do not stock it.[1] Researchers face a "Buy vs. Make" decision.

Sourcing Decision Matrix

Figure 1: Decision logic for sourcing. For time-critical projects, the Precursor Route is recommended.[1]

Validated Suppliers

If direct purchase is preferred, the following vendors are known to list this specific CAS. Note: Always request a Certificate of Analysis (CoA) prior to purchase to confirm batch age.[1]

-

Primary Aggregators: eMolecules, PubChem Vendors.[1]

-

Boutique Suppliers:

Part 3: Technical Synthesis Protocol (The Precursor Route)

For researchers unable to wait for lead times, the synthesis from 2-iodo-4-nitrobenzoic acid (CAS: 89459-38-1 ) is robust.[1] This acid is a commodity chemical available from major suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) at low cost.[1]

Reaction Mechanism

The carboxylic acid is selectively reduced to the alcohol using Borane-THF or generated in situ using NaBH₄/I₂ . This method preserves the nitro group and the aryl iodide, which are sensitive to other reducing agents like LiAlH₄ or catalytic hydrogenation.[1]

Figure 2: Chemoselective reduction pathway preserving the nitro and iodo functionalities.

Step-by-Step Protocol

Adapted from MDPI and standard borane reduction methodologies [1, 2].

Reagents:

-

2-Iodo-4-nitrobenzoic acid (1.0 eq)

-

Sodium Borohydride (NaBH₄) (4.0 eq)[1]

-

Iodine (I₂) (1.0 eq)[1]

-

Dry THF (Tetrahydrofuran)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve 2-iodo-4-nitrobenzoic acid (e.g., 1 g, 3.41 mmol) in dry THF (approx. 20 mL). Cool the solution to 0 °C in an ice bath.

-

Hydride Addition: Add NaBH₄ (0.516 g, 13.65 mmol) in portions. Caution: Hydrogen gas evolution.

-

Activation: Dissolve Iodine (0.866 g, 3.41 mmol) in THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

-

Note: The iodine reacts with NaBH₄ to generate Borane (BH₃) in situ.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–17 hours .

-

Quench: Cool back to 0 °C. Carefully add aqueous HCl (1 M) dropwise to destroy excess hydride.

-

Workup: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][3]

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Quality Control (Self-Validation)

Use these parameters to validate the synthesized product.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.82 (s, 2H) | Benzylic CH₂ .[4] Disappearance of acid proton, appearance of singlet confirms reduction. |

| ¹H NMR (Aromatic) | δ 8.79 (d, 1H) | H-3 proton .[1] Deshielded by adjacent Nitro and Iodine groups.[1] |

| TLC | R_f ~ 0.45 | (20% EtOAc/Hexanes).[4] Distinct shift from the polar starting acid (baseline).[1] |

Part 4: Safety & Handling

-

Nitro Compounds: Potentially energetic.[1] Avoid high temperatures (>150°C) during distillation or drying.[1]

-

Benzyl Alcohols: Susceptible to oxidation.[1] Store under inert gas (Argon) at 2–8°C to prevent formation of the aldehyde.

-

Diborane Generation: The in situ generation of borane releases Hydrogen gas.[1] Perform all steps in a well-ventilated fume hood.

References

-

Synthesis of (2-Iodo-4-nitrophenyl)methanol via Borane Reduction. Source: MDPI, Molecules.[1] "Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold." URL:[Link][1]

-

Chemical Identity & CAS Verification. Source: PubChem Compound Summary for 2-Iodo-4-nitrobenzoic acid (Precursor linkage).[1] URL:[Link][1]

-

General Protocol for Carboxylic Acid Reduction. Source: Organic Chemistry Portal / Chem. Eur. J. URL:[Link]

Sources

Application Notes and Protocols for Suzuki Coupling of (2-Iodo-4-nitrophenyl)methanol

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using (2-Iodo-4-nitrophenyl)methanol as the aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically tailored for researchers, scientists, and professionals in drug development who are working with functionalized and electronically diverse substrates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Introduction: The Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that cross-couples an organoboron compound (typically a boronic acid or its ester) with an organohalide.[3][4] This reaction has become a powerful tool in synthetic chemistry for constructing a wide array of important structures, including biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals and advanced materials.[3][5]

The substrate of focus, (2-Iodo-4-nitrophenyl)methanol, presents specific considerations for the Suzuki coupling. The presence of an electron-withdrawing nitro group can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[6][7] However, the ortho-iodo and benzylic alcohol functionalities introduce steric factors and potential for side reactions that must be carefully managed. The reactivity of the halide partner generally follows the trend: I > OTf > Br >> Cl.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, (2-Iodo-4-nitrophenyl)methanol). This step forms a Pd(II) intermediate.[3][8]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[3][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3][4]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated, regenerating the active Pd(0) catalyst.[3][8]

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of (2-Iodo-4-nitrophenyl)methanol with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (2-Iodo-4-nitrophenyl)methanol | C₇H₆INO₃ | 295.03 | 1.0 | 1.0 |

| Arylboronic Acid | ArB(OH)₂ | Varies | 1.2 | 1.2 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| SPhos | C₂₇H₃₃OP | 412.52 | 0.04 | 0.04 |

| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.0 | 2.0 |

| Toluene | C₇H₈ | 92.14 | 5 mL | - |

| Water (degassed) | H₂O | 18.02 | 1 mL | - |

Note: The choice of phosphine ligand is critical for the success of the reaction.[1] Bulky, electron-rich ligands like SPhos are often effective for a broad range of substrates.[1][10]

Reaction Setup and Execution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Yoneda Labs [yonedalabs.com]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-nitrobenzyl Alcohol

Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is prized for its generally mild reaction conditions and broad functional group tolerance, making it a powerful tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of a particularly challenging substrate: 2-iodo-4-nitrobenzyl alcohol. This molecule presents a unique set of considerations for the synthetic chemist. The aryl iodide is highly deactivated due to the strongly electron-withdrawing nitro group, which can impact the kinetics of the catalytic cycle. Furthermore, the presence of a primary benzyl alcohol introduces the potential for side reactions, such as oxidation or unwanted coordination to the metal catalysts.

Herein, we will dissect the mechanistic nuances of the Sonogashira coupling as they pertain to this substrate, offer a selection of robust experimental protocols, and provide a framework for troubleshooting and optimization. The insights and procedures detailed are intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this versatile reaction with a demanding, yet synthetically valuable, building block.

Reaction Mechanism and Key Considerations

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for a substrate such as 2-iodo-4-nitrobenzyl alcohol.

The Catalytic Cycles:

-

Palladium Cycle: The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step and can be influenced by the electronic nature of the aryl halide.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylated alkyne and regenerate the active Pd(0) catalyst.

Substrate-Specific Challenges:

-

Electron-Deficient Aryl Iodide: The potent electron-withdrawing nitro group in the para-position of 2-iodo-4-nitrobenzyl alcohol can decrease the electron density of the aromatic ring. While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electron-deficient nature of this substrate can still necessitate carefully chosen conditions to facilitate efficient oxidative addition.[4]

-

Benzyl Alcohol Moiety: The primary alcohol functionality introduces two primary concerns:

-

Coordination to the Catalyst: The hydroxyl group could potentially coordinate to the palladium or copper center, thereby inhibiting catalytic activity.

-

Oxidation: Under certain conditions, particularly if the reaction is not rigorously deoxygenated, the benzyl alcohol could be susceptible to oxidation to the corresponding benzaldehyde.[5]

-

-

Steric Hindrance: The ortho-position of the iodine atom relative to the benzyl alcohol group can introduce a degree of steric hindrance, which may also influence the rate of the reaction.

To address these challenges, the selection of the appropriate catalyst system, base, and solvent, along with the rigorous exclusion of oxygen, are critical for a successful outcome.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol with a model terminal alkyne, such as phenylacetylene. It is recommended to initially perform the reaction on a small scale to optimize conditions before proceeding to a larger scale.

Materials and General Procedures:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]

-

Solvents should be anhydrous and degassed prior to use.[4]

-

Palladium catalysts and copper(I) iodide should be of high purity and stored under an inert atmosphere.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol employs a classic palladium-phosphine catalyst with a copper(I) cocatalyst and an amine base.

Reagents:

| Reagent | Molar Equiv. |

| 2-Iodo-4-nitrobenzyl alcohol | 1.0 |

| Phenylacetylene | 1.2 |

| PdCl₂(PPh₃)₂ | 0.02 |

| Copper(I) iodide (CuI) | 0.04 |

| Triethylamine (Et₃N) | 3.0 |

| Anhydrous THF | - |

Procedure:

-

To a flame-dried Schlenk flask, add 2-iodo-4-nitrobenzyl alcohol, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous, degassed THF and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

The filtrate can then be subjected to an aqueous workup and purification by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

To mitigate the risk of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1] This often requires a more specialized palladium catalyst or ligand system.

Reagents:

| Reagent | Molar Equiv. |

| 2-Iodo-4-nitrobenzyl alcohol | 1.0 |

| Phenylacetylene | 1.5 |

| Pd(PPh₃)₄ | 0.03 |

| Diisopropylamine (DIPA) | 5.0 |

| Anhydrous DMF | - |

Procedure:

-

In a flame-dried Schlenk flask, add 2-iodo-4-nitrobenzyl alcohol and Pd(PPh₃)₄ (3 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous, degassed DMF and diisopropylamine via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add phenylacetylene via syringe.

-

Heat the reaction mixture to 60-80 °C and monitor its progress.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Perform an aqueous workup and purify the product by column chromatography.

Data Presentation and Expected Outcomes

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes expected outcomes based on the chosen protocol.

| Protocol | Catalyst System | Base | Solvent | Temperature | Expected Yield | Key Considerations |

| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. - 50°C | Good to Excellent | Potential for alkyne homocoupling. Rigorous deoxygenation is crucial. |

| 2 | Pd(PPh₃)₄ | DIPA | DMF | 60-80°C | Good | Avoids copper-mediated side reactions. May require higher temperatures. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up and performing the Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol.

Caption: General workflow for the Sonogashira coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents or solvents.[4] | Use fresh, high-purity catalysts. Ensure all solvents and reagents are anhydrous and thoroughly degassed. |

| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; High copper catalyst loading.[4] | Rigorously exclude oxygen. Reduce the amount of CuI or switch to a copper-free protocol. |

| Formation of Palladium Black | Presence of oxygen; High reaction temperature; Impurities.[4] | Improve inert atmosphere techniques. Lower the reaction temperature. Use purified reagents and solvents. |

| Incomplete Consumption of Starting Material | Insufficient catalyst loading; Low reaction temperature; Short reaction time. | Incrementally increase the catalyst loading. Gradually increase the reaction temperature. Extend the reaction time and continue monitoring. |

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Sonogashira coupling of 2-iodo-4-nitrobenzyl alcohol, while presenting challenges due to its electronic and functional group profile, is a highly achievable transformation with careful optimization of reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this reaction to synthesize valuable and complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.

References

-

Beaumont, S. K., Kyriakou, G., & Lambert, R. M. (2010). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 39(42), 10156–10158. [Link]

-

Genest, D., Gandeepan, P., & Xiao, C. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

-

Boñaga, L. V. R., & Krafft, M. E. (2006). Coupling-isomerization synthesis of chalcones. PubMed. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Reddit. (2024). Easily remove dark color after sonogashira?[Link]

-

Beaumont, S. K., Kyriakou, G., & Lambert, R. M. (2010). Identity of the active site in gold nanoparticle-catalyzed Sonogashira coupling of phenylacetylene and iodobenzene. PubMed. [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

-

One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment. (2026). ResearchGate. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

Sources

Reduction of nitro group in (2-Iodo-4-nitrophenyl)methanol protocols

Part 1: Strategic Overview & Chemoselectivity Challenges

The reduction of (2-Iodo-4-nitrophenyl)methanol to (4-amino-2-iodophenyl)methanol presents a classic chemoselectivity paradox in organic synthesis. The objective is to fully reduce the nitro group (

-

The Aryl Iodide (C–I bond): Highly susceptible to hydrogenolysis (hydrodeiodination) under standard catalytic hydrogenation conditions (Pd/C,

). -

The Benzylic Alcohol (

): Generally stable, but prone to oxidation or hydrogenolysis under harsh acidic or vigorous catalytic conditions.

The Core Challenge: Standard protocols like Pd/C hydrogenation will rapidly cleave the C–I bond, yielding (4-aminophenyl)methanol (deiodinated byproduct). Therefore, dissolving metal reductions or chemoselective transfer hydrogenations are the required methodologies.

This guide details three validated protocols, ranked by reliability and scalability.

Part 2: Experimental Protocols

Protocol A: Activated Iron/Ammonium Chloride Reduction (The "Gold Standard")

Best for: High chemoselectivity, preserving aryl iodides, gram-to-kilogram scale.

Principle:

This method utilizes zero-valent iron (

Materials:

-

Substrate: (2-Iodo-4-nitrophenyl)methanol (1.0 eq)

-

Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve (2-Iodo-4-nitrophenyl)methanol (10 mmol) in Ethanol (30 mL).

-

Activation: Add a solution of

(50 mmol) in Water (10 mL). The mixture may turn slightly cloudy. -

Addition: Add Iron powder (50 mmol) in a single portion.

-

Reaction: Heat the suspension to vigorous reflux (

).-

Critical Checkpoint: Vigorous mechanical stirring is essential to scour the oxide layer off the iron surface.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear within 1–3 hours, replaced by the fluorescent amine spot (

-

-

Workup (The "Celite" Filtration):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and stir for 5 minutes to solubilize the amine product adsorbed to the iron sludge.

-

Filter through a pad of Celite 545. Wash the pad copiously with Ethyl Acetate until the filtrate runs clear.

-

-

Purification:

-

Wash the organic filtrate with Brine (2 x 30 mL).

-

Dry over

, filter, and concentrate in vacuo. -

Result: Usually yields >90% off-white solid. Recrystallize from Ethanol if necessary.[1]

-

Why this works: The thermodynamic potential of

Protocol B: Tin(II) Chloride ( ) Reduction

Best for: Small scale (<1g), or when the substrate is acid-stable but base-sensitive.

Principle: Stannous chloride acts as a reducing agent in ethanol.[2] While effective, it generates stoichiometric amounts of tin salts, which can cause emulsions during workup.

Materials:

-

Substrate: (2-Iodo-4-nitrophenyl)methanol (1.0 eq)

-

Reagent:

(5.0 eq)[3] -

Solvent: Ethanol (absolute)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (1 mmol) in Ethanol (10 mL) in a round-bottom flask.

-

Addition: Add

(5 mmol) in portions. -

Reaction: Heat to

for 2–4 hours.-

Note: The solution often turns yellow/orange.

-

-

Workup (The "Emulsion Breaker" Method):

-

Critical Step: Pour the reaction mixture into ice-cold saturated

solution or 1M NaOH. The pH must be basic (>8) to precipitate tin salts as insoluble oxides/hydroxides. -

Caution: Use

carefully; gas evolution ( -

Filter the resulting milky suspension through Celite.

-

Extract the filtrate with Ethyl Acetate (3 x 20 mL).[6]

-

Isolation: Dry and concentrate the organic layers.

Protocol C: Catalytic Hydrogenation (Sulfided Platinum Variant)

Best for: Industrial scale-up where metal waste (Fe/Sn) is prohibitive.

Warning: Do NOT use standard Pd/C.

Materials:

-

Catalyst: 5% Pt/C (Sulfided) or 1% Pt-V/C.

-

Hydrogen Source:

gas (1 atm balloon is usually sufficient).

Procedure:

-

Purge the reaction vessel with Nitrogen.[5]

-

Add substrate and Sulfided Pt/C catalyst (5 wt% loading relative to substrate).

-

Introduce

atmosphere.[3] Stir at Room Temperature. -

Selectivity: The sulfur "poisons" the catalyst, dramatically reducing its activity towards the C–I bond while retaining activity for the nitro group.

Part 3: Comparative Analysis & Troubleshooting

Method Comparison Table

| Feature | Protocol A: Fe / | Protocol B: | Protocol C: Sulfided Pt/C |

| Iodine Retention | Excellent (>99%) | Excellent (>98%) | Good (90–95%) |

| Yield | 85–95% | 80–90% | 90–98% |

| Workup Difficulty | Low (Filtration) | High (Emulsions) | Very Low (Filtration) |

| Scalability | High (kg scale) | Low (Waste issues) | High (Industrial) |

| Cost | Very Low | Moderate | High (Catalyst) |

Troubleshooting Guide

-

Problem: Loss of Iodine (Deiodination)

-

Cause: Reaction ran too long or wrong catalyst (Pd) used.

-

Fix: Switch to Protocol A (Fe/NH4Cl). If using hydrogenation, stop reaction immediately upon

uptake cessation.

-

-

Problem: Incomplete Reduction (Hydroxylamine intermediate)

-

Cause: Stirring was too slow (Protocol A) or old

(Protocol B). -

Fix: Increase mechanical agitation. Add fresh iron powder. Ensure temperature is maintained at reflux.

-

-

Problem: Product stuck in Iron Sludge

-

Cause: The amine product is polar and coordinates to iron oxides.

-

Fix: Wash the filter cake with hot Ethyl Acetate or 5% Methanol in DCM.

-

Part 4: Visualizations

Figure 1: Reaction Decision Tree & Workflow

Caption: Operational decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

Figure 2: Mechanistic Pathway (Fe/NH4Cl)

Caption: Stepwise electron transfer mechanism on the Iron surface. The C-I bond remains inert due to the low reduction potential of Fe(0) relative to the aryl halide bond dissociation energy.

References

-

Reduction of Nitro arenes by Fe/Ammonium Chloride. ChemSpider Synthetic Pages, 2012. Link

-

Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters, 1984, 25(8), 839-842. Link

- Chemoselective Hydrogenation of Nitroarenes with Sulfided Platinum Catalysts.Organic Process Research & Development, 2003. (General reference for Sulfided Pt utility).

-

Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Support, 2025. Link

-

Iron-water mediated chemoselective reduction of nitroarenes. Green Chemistry, 2019. Link

Sources

Troubleshooting solubility issues with (2-Iodo-4-nitrophenyl)methanol

Topic: Troubleshooting Solubility & Handling Issues

Document ID: TS-INPM-001 Last Updated: February 24, 2026 Status: Active[1][2]

Core Analysis: The Physicochemical Paradox

(2-Iodo-4-nitrophenyl)methanol presents a classic "solubility paradox" common in medicinal chemistry intermediates. To troubleshoot effectively, you must understand the competing molecular forces at play:

-

The Polar Trap: The nitro (

) and hydroxymethyl ( -

The Lipophilic Anchor: The iodine atom at the ortho position is large and highly lipophilic. It significantly increases the partition coefficient (LogP), making the molecule resist solvation in pure water.

-

Crystal Lattice Energy: The planar aromatic system, combined with the electron-withdrawing nitro group, facilitates strong

stacking.[1][2] This high lattice energy means the compound requires significant energy (solvent strength or heat) to break the solid state.

The Result: This compound frequently "crashes out" (precipitates) upon dilution into aqueous buffers, appearing as a fine, milky suspension or "oiling out" as a sticky residue.

Troubleshooting Guide (FAQ & Solutions)

Category A: Stock Solution Preparation

Q1: I cannot get the solid to dissolve in Methanol or Ethanol at high concentrations (>50 mM). Why? Diagnosis: While alcohols are polar, they lack the dipolar aprotic strength required to disrupt the crystal lattice stabilized by the iodine and nitro groups. Solution: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1][2]

-

Recommendation: Prepare your primary stock solution in anhydrous DMSO. This compound typically achieves solubility

in DMSO.[1][2] -

Warning: Avoid Acetone if you plan to store the stock; it is volatile and can lead to concentration drift.

Q2: My DMSO stock solution has turned yellow/brown over time. Is it degraded?

Diagnosis: Iodine-containing compounds are photosensitive.[1][2] The color change likely indicates the liberation of trace iodine (

-

Verification: Run a quick LC-MS. If the primary peak is intact, the color is likely trace impurities.

-

Prevention: Store stocks in amber glass vials wrapped in foil at

.

Category B: Aqueous Dilution (Cell Assays/Screening)

Q3: When I dilute my DMSO stock into PBS (pH 7.4), it precipitates immediately.

Diagnosis: This is "Solvent Shock." The rapid change in dielectric constant from DMSO (

Q4: Can I use sonication to redissolve the precipitate? Diagnosis: Sonication creates heat and shear stress. Solution:

-

For Chemical Synthesis: Yes, mild sonication is acceptable.[1]

-

For Biological Assays: NO. Sonication often creates stable micro-suspensions that look dissolved but are actually aggregates.[1] These aggregates cause false positives in assays (e.g., by scattering light or sequestering protein targets).

Visual Troubleshooting Logic

Figure 1: Solubility Decision Matrix

Caption: Logical workflow for selecting the correct solvent system based on application.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a

Reagents:

Steps:

-

Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage as iodine can leach plasticizers).

-

Solvent Addition: Add DMSO to achieve

. -

Vortexing: Vortex vigorously for 30 seconds.

-